molecular formula C20H26F3N3O2 B3902485 3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone

3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone

Cat. No. B3902485
M. Wt: 397.4 g/mol
InChI Key: ZRJRZULMKNRWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as AZP, and it is a piperazinone derivative that has been shown to have several unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of AZP is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synapse, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
AZP has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to increase dopamine levels in the brain, which can have effects on mood, motivation, and reward processing. Additionally, AZP has been shown to have potential anti-inflammatory effects, which could make it a valuable tool for studying the role of inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AZP in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain. Additionally, AZP has been shown to have low toxicity, which makes it a safer alternative to other compounds that are commonly used in scientific research. However, one of the limitations of using AZP is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research on AZP. One area of research is in the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, AZP could be used to study the role of dopamine in addiction and other psychiatric disorders. Finally, future research could focus on developing new derivatives of AZP that have even higher affinity for the dopamine transporter or other targets in the brain.
Conclusion:
In conclusion, 3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone is a valuable tool for scientific research, particularly in the field of neuroscience. Its high affinity for the dopamine transporter and potential anti-inflammatory effects make it a promising compound for the development of new treatments for various diseases. While there are limitations to its use, the potential applications of AZP make it an important compound for researchers to consider.

Scientific Research Applications

AZP has several potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. AZP has been shown to have a high affinity for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. Additionally, AZP has been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N3O2/c21-20(22,23)16-7-5-6-15(12-16)14-26-11-8-24-19(28)17(26)13-18(27)25-9-3-1-2-4-10-25/h5-7,12,17H,1-4,8-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJRZULMKNRWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone
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3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone
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3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone
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3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone
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3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone
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3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone

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